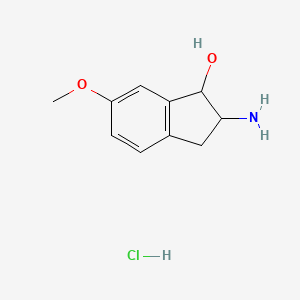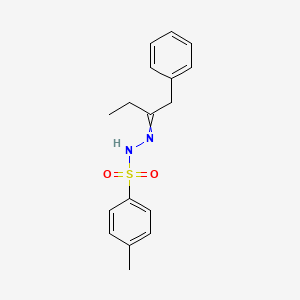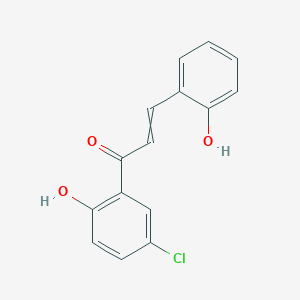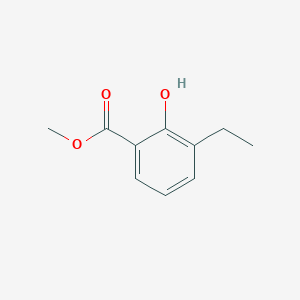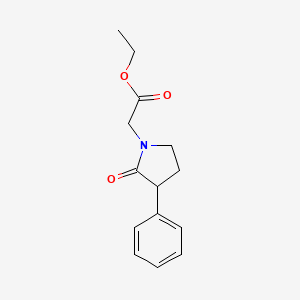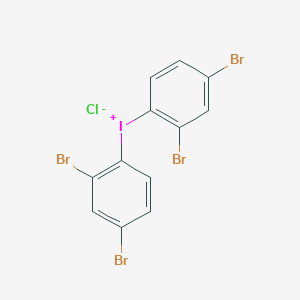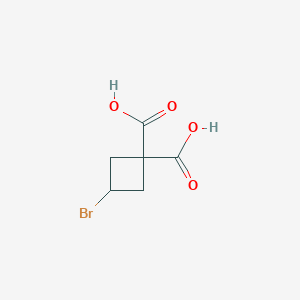
3-Bromo-1,1-cyclobutanedicarboxylic acid
Vue d'ensemble
Description
3-Bromo-1,1-cyclobutanedicarboxylic acid is a derivative of 1,1-cyclobutanedicarboxylic acid . It is used in the design, studies, and structural model of antitumor dicycloplatin, a clinical cancer drug .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1,1-cyclobutanedicarboxylic acid is C6H7BrO4 . The IUPAC Standard InChI is InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10) .Applications De Recherche Scientifique
Crystal Structure Studies
3-Bromo-1,1-cyclobutanedicarboxylic acid and its derivatives have been studied for their unique crystal structures. For example, 1,1-cyclobutanedicarboxylic acid was analyzed for its unusual electron density distribution, which suggests dynamic inversion in the ring conformation (Soltzberg & Margulis, 1971).
Antitumor Activity
Certain derivatives of 3-Bromo-1,1-cyclobutanedicarboxylic acid, such as those with bromo substituents, have been synthesized and evaluated for their antiproliferative activity against various cancer cells, showing potential as superior alternatives to existing chemotherapy drugs like carboplatin (Bernhardt et al., 2004).
Synthesis of Novel Compounds
The acid and its derivatives are used in the synthesis of novel compounds. For instance, an efficient method for synthesizing cis- and trans-3-Aminocyclobutanecarboxylic acids starting from 1,1-cyclobutanedicarboxylic acid was developed (Radchenko et al., 2011).
Development of Metal Complexes
Research has been conducted on creating metal complexes with 1,1-cyclobutanedicarboxylic acid. These complexes, involving metals like cobalt, nickel, and copper, have potential applications in various fields due to their distinct structural and thermal properties (Allan & Dalrymple, 1993).
Pharmaceutical Applications
Some derivatives of 3-Bromo-1,1-cyclobutanedicarboxylic acid have been examined for their pharmaceutical applications. For example, a study explored the antiproliferative effects of a platinum(II) complex with a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid on various cell lines, showing promising results in cancer treatment (Pavlova et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDLFBABDAEPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20840521 | |
| Record name | 3-Bromocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20840521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclobutane-1,1-dicarboxylic acid | |
CAS RN |
827032-78-0 | |
| Record name | 3-Bromocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20840521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)
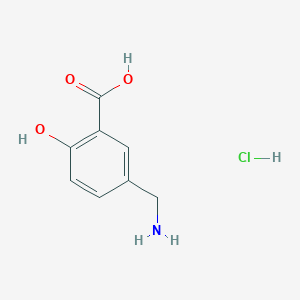
![(2S,3S,5R,6R)-6-[[(4S,4Ar,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1514492.png)
